molecular formula C10H11FO2 B2984031 3-Fluoro-5-propoxybenzaldehyde CAS No. 883443-33-2

3-Fluoro-5-propoxybenzaldehyde

Cat. No.: B2984031
CAS No.: 883443-33-2
M. Wt: 182.194
InChI Key: KXRCRXMCOAQEEZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-propoxybenzaldehyde: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a propoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-propoxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions . For example, 4-chlorobenzaldehyde can be fluorinated using a fluorinating agent such as potassium fluoride in the presence of a catalyst . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Fluoro-5-propoxybenzoic acid.

    Reduction: 3-Fluoro-5-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison:

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the propoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-5-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCRXMCOAQEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add n-butyl lithium (13 mL, 1.6M, 20.76 mmol) to 1-bromo-3-fluoro-5-propoxybenzene (4.40 g, 18.88 mmol) in tetrahydrofuran (100 mL) cooled in a dry ice/acetone bath over 45 minutes, maintaining the internal temperature <−70°. Stir 30 minutes and add N,N-dimethylformamide (2.76 g, 37.75 mmol). Stir 30 minutes and remove cold bath. After 1 hour, quench with saturated aqueous ammonium chloride. Wash organic layer with water and saturated aqueous sodium chloride. Dry (sodium sulfate), filter and concentrate to an oil. Purify on 120 g silica gel eluting with 0 to 10% ethyl acetate in hexanes to give 2.26 g (65.7%) of the desired compound as an oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
65.7%

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